molecular formula C8H7FO3 B169929 (S)-2-(2-Fluorophenyl)-2-hydroxyacetic acid CAS No. 175134-34-6

(S)-2-(2-Fluorophenyl)-2-hydroxyacetic acid

Cat. No.: B169929
CAS No.: 175134-34-6
M. Wt: 170.14 g/mol
InChI Key: WWSRHIZZWWDONI-ZETCQYMHSA-N
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Description

(S)-2-(2-Fluorophenyl)-2-hydroxyacetic acid is a chiral compound with a fluorine atom attached to the phenyl ring and a hydroxyl group attached to the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Fluorophenyl)-2-hydroxyacetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluorobenzaldehyde.

    Grignard Reaction: The 2-fluorobenzaldehyde undergoes a Grignard reaction with methylmagnesium bromide to form 2-fluorophenylmethanol.

    Oxidation: The 2-fluorophenylmethanol is then oxidized to 2-fluorophenylacetic acid using an oxidizing agent such as potassium permanganate.

    Chiral Resolution: The racemic mixture of 2-fluorophenylacetic acid is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

    Enzymatic Resolution: Using enzymes to selectively convert one enantiomer to the desired product.

    Asymmetric Synthesis: Employing chiral catalysts to directly synthesize the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-Fluorophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: 2-(2-Fluorophenyl)-2-oxoacetic acid.

    Reduction: 2-(2-Fluorophenyl)-2-hydroxyethanol.

    Substitution: 2-(2-Methoxyphenyl)-2-hydroxyacetic acid.

Scientific Research Applications

(S)-2-(2-Fluorophenyl)-2-hydroxyacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-2-(2-Fluorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluorophenyl)acetic acid: Lacks the hydroxyl group, making it less polar and potentially less reactive.

    2-(2-Chlorophenyl)-2-hydroxyacetic acid: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and binding properties.

    2-(2-Bromophenyl)-2-hydroxyacetic acid: Similar structure but with a bromine atom, which can influence its chemical behavior and interactions.

Uniqueness

(S)-2-(2-Fluorophenyl)-2-hydroxyacetic acid is unique due to the presence of the fluorine atom, which can significantly impact its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various applications.

Properties

IUPAC Name

(2S)-2-(2-fluorophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSRHIZZWWDONI-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](C(=O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175134-34-6
Record name (2S)-2-(2-fluorophenyl)-2-hydroxyacetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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